1-(3-bromopropyl)-2-methyl-1H-imidazole hydrobromide
CAS No.: 1423032-64-7
Cat. No.: VC2582783
Molecular Formula: C7H12Br2N2
Molecular Weight: 283.99 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1423032-64-7 |
|---|---|
| Molecular Formula | C7H12Br2N2 |
| Molecular Weight | 283.99 g/mol |
| IUPAC Name | 1-(3-bromopropyl)-2-methylimidazole;hydrobromide |
| Standard InChI | InChI=1S/C7H11BrN2.BrH/c1-7-9-4-6-10(7)5-2-3-8;/h4,6H,2-3,5H2,1H3;1H |
| Standard InChI Key | NNYJSVXZKVUKII-UHFFFAOYSA-N |
| SMILES | CC1=NC=CN1CCCBr.Br |
| Canonical SMILES | CC1=NC=CN1CCCBr.Br |
Introduction
Chemical Structure and Properties
1-(3-bromopropyl)-2-methyl-1H-imidazole hydrobromide has the molecular formula C₇H₁₂Br₂N₂, with a molecular weight of 283.99 g/mol . The compound features a bromopropyl group attached to a methyl-imidazole ring, with an additional hydrobromide salt component that enhances its water solubility. The structure consists of a five-membered imidazole ring containing two nitrogen atoms, with a methyl group at the 2-position and a bromopropyl group attached to one of the nitrogen atoms .
Key identifiers for this compound include:
| Property | Value |
|---|---|
| CAS Number | 1423032-64-7 |
| Molecular Formula | C₇H₁₂Br₂N₂ |
| Molecular Weight | 283.99 g/mol |
| PubChem CID | 71756733 |
| IUPAC Name | 1-(3-bromopropyl)-2-methylimidazole;hydrobromide |
| InChI | InChI=1S/C7H11BrN2.BrH/c1-7-9-4-6-10(7)5-2-3-8;/h4,6H,2-3,5H2,1H3;1H |
| InChI Key | NNYJSVXZKVUKII-UHFFFAOYSA-N |
| SMILES | CC1=NC=CN1CCCBr.Br |
The physical appearance of this compound is typically described as a powder . The hydrobromide salt form enhances its stability and solubility in water compared to its free base form, making it more suitable for various applications in pharmaceutical research and chemical synthesis.
Synthesis and Preparation Methods
The synthesis of 1-(3-bromopropyl)-2-methyl-1H-imidazole hydrobromide typically involves the alkylation of 2-methylimidazole with 1,3-dibromopropane. The process generally follows these steps:
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Reaction of 2-methylimidazole with 1,3-dibromopropane in the presence of a suitable base
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Use of an appropriate solvent system, typically dimethylformamide (DMF)
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Heating of the reaction mixture to facilitate alkylation
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Purification of the product through recrystallization or column chromatography
A typical synthetic route involves mixing 2-methylimidazole with 1,3-dibromopropane in the presence of potassium carbonate in DMF. The reaction mixture is heated to promote the substitution reaction, resulting in the formation of the desired product. The yield can vary between 78% and 90%, depending on the specific reaction conditions employed.
Industrial production methods follow similar synthetic routes but are optimized for large-scale production, often utilizing continuous flow reactors and automated systems to enhance efficiency and scalability .
Biological Activities
Research indicates that 1-(3-bromopropyl)-2-methyl-1H-imidazole hydrobromide exhibits diverse biological activities that make it potentially valuable in medicinal chemistry. These include:
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against various bacterial strains, with notable efficacy against Mycobacterium tuberculosis and other pathogens . In vitro studies have shown that the compound inhibits the growth of Mycobacterium tuberculosis strains, suggesting its potential as an antituberculosis agent . The mechanism appears to involve disruption of cell wall synthesis through inhibition of specific proteins essential for bacterial survival .
Anticancer Properties
1-(3-bromopropyl)-2-methyl-1H-imidazole hydrobromide has shown promise in cancer research, particularly against various cancer cell lines . Research findings from studies involving human cancer cell lines such as HT-29 (colon cancer) and PC-3 (prostate cancer) have revealed IC50 values comparable to established chemotherapeutic agents .
| Cell Line | IC50 (μM) | Reference Compound | IC50 (μM) |
|---|---|---|---|
| HT-29 | 6.43 | Doxorubicin | 2.24 |
| PC-3 | 9.83 | Doxorubicin | 3.86 |
These results suggest that the compound may be a viable candidate for further development in cancer therapy .
Mechanism of Action
The biological effects of 1-(3-bromopropyl)-2-methyl-1H-imidazole hydrobromide are attributed to its interaction with various molecular targets:
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Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival and tumor growth .
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Cellular Interaction: It can modulate cellular signaling pathways, leading to apoptosis in cancer cells and inhibition of bacterial proliferation .
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Nucleophilic Sites: The bromopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity.
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Hydrogen Bonding: The imidazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound's binding affinity and specificity.
Chemical Reactions
1-(3-bromopropyl)-2-methyl-1H-imidazole hydrobromide undergoes various chemical reactions that make it valuable in organic synthesis:
Nucleophilic Substitution
The bromopropyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives. This reactivity allows the compound to serve as a versatile intermediate in the synthesis of more complex molecules.
Alkylation Reactions
Applications in Scientific Research
1-(3-bromopropyl)-2-methyl-1H-imidazole hydrobromide has several important applications in scientific research:
Medicinal Chemistry
The compound serves as an important intermediate in the synthesis of pharmaceutically active compounds, particularly those targeting infectious diseases and cancer . Its unique structure allows for further modification to optimize biological activity and pharmacokinetic properties.
Organic Synthesis
As a building block in organic synthesis, the compound contributes to the creation of more complex molecules with specific functional properties. The presence of the bromine atom provides a reactive site for further transformations.
Material Science
The imidazole motif in this compound makes it potentially useful in the development of new materials, including polymers, coordination compounds, and ionic liquids .
Catalysis
Imidazole derivatives have been explored as catalysts for various organic transformations. The structural features of 1-(3-bromopropyl)-2-methyl-1H-imidazole hydrobromide make it a candidate for catalyst development.
Comparison with Similar Compounds
When comparing 1-(3-bromopropyl)-2-methyl-1H-imidazole hydrobromide with structurally related compounds, several key differences and similarities emerge:
Comparison with 1-(4-bromobutyl)-2-methyl-1H-imidazole hydrobromide
1-(4-bromobutyl)-2-methyl-1H-imidazole hydrobromide (CAS: 1423026-05-4) differs primarily in the length of the alkyl chain between the imidazole ring and the bromine atom. This longer chain can affect the compound's flexibility, lipophilicity, and binding properties to biological targets. The four-carbon chain compound has been specifically noted for its hepatoprotective and antiviral activities, particularly against Hepatitis B virus.
Comparison with 1-(3-bromopropyl)-1H-imidazole hydrobromide
1-(3-bromopropyl)-1H-imidazole hydrobromide (CAS: 109914-45-6) lacks the methyl group at the 2-position of the imidazole ring . This structural difference can significantly impact the compound's reactivity, binding affinity, and biological properties, as the methyl group can influence the electronic properties and steric environment of the imidazole ring.
Comparison with 1-(3-Bromopropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide
This related compound (CAS: 69445-00-7) features a different positioning of the methyl group and a different ionic structure . The positional isomerism of the methyl group can lead to differences in reactivity patterns and biological activities .
The table below summarizes the key structural differences between these compounds:
| Compound | Key Structural Feature | Molecular Formula | Molecular Weight |
|---|---|---|---|
| 1-(3-bromopropyl)-2-methyl-1H-imidazole hydrobromide | Methyl at 2-position, 3-carbon chain | C₇H₁₂Br₂N₂ | 283.99 g/mol |
| 1-(4-bromobutyl)-2-methyl-1H-imidazole hydrobromide | Methyl at 2-position, 4-carbon chain | C₈H₁₄Br₂N₂ | 298.02 g/mol |
| 1-(3-bromopropyl)-1H-imidazole hydrobromide | No methyl group, 3-carbon chain | C₆H₁₀Br₂N₂ | 269.97 g/mol |
| 1-(3-Bromopropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide | Methyl at 3-position, 3-carbon chain | C₇H₁₄Br₂N₂ | 286.01 g/mol |
Recent Research and Future Directions
Recent research on 1-(3-bromopropyl)-2-methyl-1H-imidazole hydrobromide has focused on expanding its applications and understanding its mechanisms of action:
Nanoparticle Formulations
Studies have explored the development of nanoparticle formulations containing imidazole derivatives, including 1-(3-bromopropyl)-2-methyl-1H-imidazole hydrobromide, for enhanced drug delivery and improved biological activities . These nanoformulations aim to overcome limitations such as poor solubility, stability, and bioavailability.
Structure-Activity Relationship Studies
Ongoing research is investigating the structure-activity relationships of various imidazole derivatives to optimize their biological activities. Modifications of the 1-(3-bromopropyl)-2-methyl-1H-imidazole hydrobromide structure are being explored to enhance potency, selectivity, and pharmacokinetic properties.
Combination Therapies
The potential synergistic effects of 1-(3-bromopropyl)-2-methyl-1H-imidazole hydrobromide with established drugs are being evaluated for combination therapies against resistant microbial strains and aggressive cancers .
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